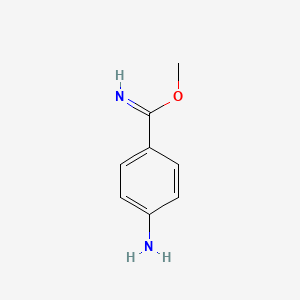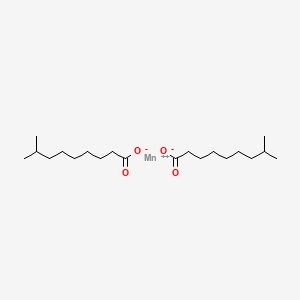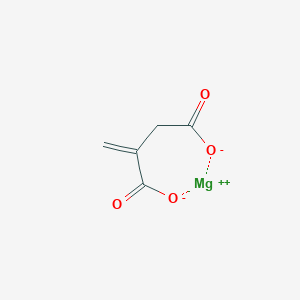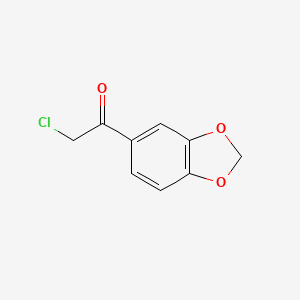
3-Pyridin-4-ylprop-2-ynehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-4-ylprop-2-ynehydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridine ring attached to a prop-2-yne group, which is further connected to a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-ylprop-2-ynehydrazide typically involves the reaction of pyridine-4-carboxylic acid hydrazide with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridin-4-ylprop-2-ynehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yne group to a double or single bond.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: Produces pyridine-4-carboxylic acid derivatives.
Reduction: Yields reduced forms of the original compound, such as 3-Pyridin-4-ylprop-2-enehydrazide.
Substitution: Results in various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridin-4-ylprop-2-ynehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Pyridin-4-ylprop-2-ynehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids or proteins, disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridin-4-yl-1,2,4-triazines: These compounds share the pyridine ring but have different functional groups, leading to distinct chemical properties and applications.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural motifs but are used primarily in anti-tubercular research.
Uniqueness
3-Pyridin-4-ylprop-2-ynehydrazide is unique due to its specific combination of a pyridine ring with a prop-2-yne and hydrazide group. This structure imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-pyridin-4-ylprop-2-ynehydrazide |
InChI |
InChI=1S/C8H7N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,9H2,(H,11,12) |
Clé InChI |
BECFSLFMJBDURR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C#CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



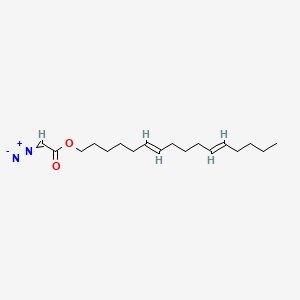
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)

![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
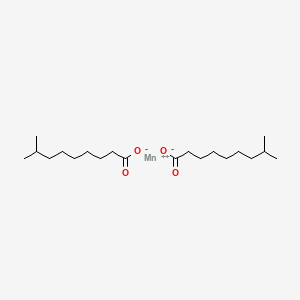
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
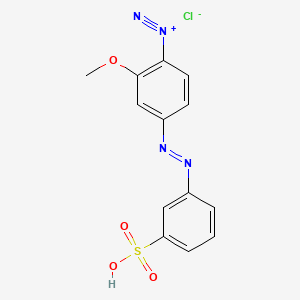
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
